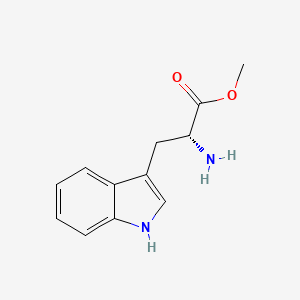

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate

Descripción

BenchChem offers high-quality (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22032-65-1 | |

| Record name | D-Tryptophan, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022032651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

1H and 13C NMR spectra characterization of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate

Comprehensive 1H and 13C NMR Characterization of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate

Executive Summary & Molecular Architecture

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as D-Tryptophan methyl ester, is a critical chiral building block in the synthesis of complex indole alkaloids and pharmaceuticals, notably in the Pictet-Spengler synthesis of PDE5 inhibitors like Tadalafil (Cialis)[3].

As a Senior Application Scientist, I approach the structural elucidation of this molecule by analyzing its distinct micro-environments: the electron-rich aromatic indole core, the chiral alpha-carbon center, the ester carbonyl, and the primary amine. Because the free base is prone to oxidation and degradation, analytical characterization is almost universally performed on its hydrochloride salt derivative. This guide details the self-validating Nuclear Magnetic Resonance (NMR) protocols required to unequivocally confirm the structure, purity, and stereochemical integrity of this compound.

Experimental Methodology: A Self-Validating Protocol

A critical failure point in structural elucidation is poor sample preparation. Particulates cause magnetic susceptibility gradients, leading to poor shimming and broadened spectral lines. The following protocol ensures high-resolution data acquisition.

Step-by-Step Sample Preparation & Acquisition:

-

Solvent Selection: Weigh exactly 15 mg (for 1 H NMR) or 45 mg (for 13 C NMR) of D-Tryptophan methyl ester hydrochloride. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: DMSO- d6 is chosen over CDCl 3 because the highly polar HCl salt is insoluble in chloroform. Furthermore, DMSO strongly hydrogen-bonds with the amine and indole protons, drastically slowing their chemical exchange rates and allowing them to be observed as distinct, sharp signals rather than broad, indistinguishable humps [2].

-

Filtration: Pass the dissolved sample through a 0.2 μm PTFE syringe filter directly into a pristine 5 mm precision NMR tube.

-

Internal Standardization: Ensure the DMSO- d6 contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform gradient shimming (Z1-Z5) on the deuterium lock signal until the TMS peak exhibits a Full Width at Half Maximum (FWHM) of <1.0 Hz. Self-Validation: If the FWHM exceeds 1.0 Hz, the magnetic field is inhomogeneous, and the sample must be re-shimmed to prevent the masking of fine J-coupling splitting.

-

Acquisition:

-

1 H NMR: Run a standard 30° pulse sequence (zg30) with 16–64 scans, a 1-second relaxation delay (D1), and an acquisition time of 3 seconds.

-

13 C NMR: Run a proton-decoupled sequence (zgpg30) with 512–1024 scans. Increase D1 to 2-3 seconds to allow the slower-relaxing quaternary indole carbons to fully relax between pulses, ensuring they appear in the final spectrum.

-

Figure 1: Step-by-step NMR sample preparation and acquisition workflow.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of D-Tryptophan methyl ester hydrochloride in DMSO- d6 is a masterclass in spin-spin coupling and anisotropic effects [1, 3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment |

| 11.15 | s | 1H | - | Indole NH |

| ~8.70 | br s | 3H | - | -NH 3+ (Ammonium) |

| 7.50 | d | 1H | 8.2 | Ar-H (C4) |

| 7.35 | d | 1H | 8.2 | Ar-H (C7) |

| 7.24 | s | 1H | - | Ar-H (C2 of indole) |

| 7.08 - 7.05 | m | 1H | - | Ar-H (C6) |

| 7.00 - 6.97 | m | 1H | - | Ar-H (C5) |

| 4.18 - 4.16 | m | 1H | - | α-CH |

| 3.61 | s | 3H | - | -OCH 3 (Ester) |

| 3.36 - 3.25 | m | 2H | - | β-CH 2 |

Mechanistic Insights:

-

Deshielding of the α-Proton: In the free base, the α-CH typically resonates around 3.7 ppm. However, in the hydrochloride salt, the protonation of the amine to -NH 3+ creates a strong electron-withdrawing inductive effect. This strips electron density from the α-carbon, deshielding the α-proton and shifting it downfield to 4.18 ppm [3].

-

Diastereotopic β-Protons: The CH 2 group (β-carbon) is adjacent to the chiral α-carbon. Because the molecule is locked in the (R)-configuration, the two protons on the β-carbon occupy distinct spatial environments (diastereotopic). They couple not only to the α-proton but also to each other (geminal coupling, 2 J ≈ 14 Hz), resulting in a complex multiplet between 3.25 and 3.36 ppm rather than a simple doublet.

-

Indole NH: The signal at 11.15 ppm is highly deshielded due to the aromatic ring current of the indole core and the hydrogen-bonding interactions with the DMSO solvent [1].

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a direct map of the carbon skeleton. Because 13 C has a low natural abundance (~1.1%), we rely on proton decoupling to collapse the carbon signals into sharp singlets, increasing the signal-to-noise ratio.

Table 2: 13 C NMR Assignments (100/125 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Environment |

| ~169.8 | C (Quaternary) | C=O (Ester) | Highly deshielded by the adjacent electronegative ester oxygen atoms. |

| ~136.1 | C (Quaternary) | Ar-C (C7a) | Fused ring carbon adjacent to the electronegative indole nitrogen. |

| ~127.0 | C (Quaternary) | Ar-C (C3a) | Fused ring carbon bridging the pyrrole and benzene rings. |

| ~124.6 | CH | Ar-CH (C2) | Aromatic carbon located between the nitrogen and the side-chain attachment point. |

| ~121.0, 118.5, 118.0 | CH | Ar-CH (C6, C5, C4) | Aromatic carbons on the benzene ring. |

| ~111.5 | CH | Ar-CH (C7) | Aromatic carbon adjacent to the fused C7a carbon. |

| ~106.6 | C (Quaternary) | Ar-C (C3) | The point of attachment for the propanoate side chain. |

| ~52.8 | CH | α-CH | Deshielded by the adjacent ammonium and ester groups. |

| ~52.5 | CH 3 | -OCH 3 | Characteristic chemical shift for a methyl ester group. |

| ~26.3 | CH 2 | β-CH 2 | Aliphatic carbon bridging the aromatic ring and the chiral center. |

Advanced 2D NMR Validation Strategy

To achieve absolute certainty—especially when differentiating D-Tryptophan methyl ester from its structural isomers or impurities—a 1D NMR analysis is insufficient. A self-validating system requires 2D NMR cross-referencing.

-

COSY (Correlation Spectroscopy): Used to map out the spin systems. The α-CH (~4.17 ppm) will show a strong cross-peak with the diastereotopic β-CH 2 protons (~3.30 ppm). Additionally, the aromatic protons (C4, C5, C6, C7) will show contiguous cross-peaks, confirming the intact benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This immediately differentiates the α-CH carbon (~52.8 ppm) from the methoxy -OCH 3 carbon (~52.5 ppm), as the former correlates to a proton at 4.17 ppm, while the latter correlates to the 3H singlet at 3.61 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning quaternary carbons. The β-CH 2 protons will show a long-range correlation ( 3 J CH ) to the quaternary C3 indole carbon (~106.6 ppm) and the ester carbonyl (~169.8 ppm), physically linking the side chain to the indole core.

Figure 2: Logical strategy utilizing 1D and 2D NMR for structural validation.

References

-

SpectraBase. "D-Tryptophan methyl ester hydrochloride." Sigma-Aldrich Co. LLC. Available at: [Link]

-

Trinh Thi Nhung, et al. "D-Tryptophan methyl ester as an effective reagent for the preparation of optically active (−)-gossypol." Indian Journal of Chemistry, 2018. Available at: [Link]

- Daugan, Alain Claude-Marie. "Modified pictet-spengler reaction and products prepared therefrom." World Intellectual Property Organization, WO2004011463A1, 2004.

thermal stability and degradation pathways of D-tryptophan methyl ester

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of D-Tryptophan Methyl Ester

Authored by: A Senior Application Scientist

Abstract

D-Tryptophan methyl ester, a critical chiral building block in modern drug development and peptide synthesis, exhibits a susceptibility to degradation under thermal stress that can impact product purity, efficacy, and safety.[1][2] Understanding the thermal stability profile and the associated degradation pathways is paramount for defining robust manufacturing processes, establishing appropriate storage conditions, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the thermal decomposition of D-tryptophan methyl ester, detailing its primary degradation pathways, and presenting validated analytical methodologies for the characterization of its degradants. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical and pharmaceutical sciences.

Introduction: The Significance of D-Tryptophan Methyl Ester Stability

D-Tryptophan methyl ester is a derivative of the essential amino acid D-tryptophan, where the carboxylic acid group has been esterified. This modification is crucial in synthetic chemistry as it protects the carboxyl group, allowing the amino group to be available for reactions such as peptide bond formation.[3] Its applications are extensive, serving as a key intermediate in the synthesis of a variety of therapeutic agents.[1]

However, like its parent amino acid, D-tryptophan methyl ester is susceptible to degradation from various environmental factors, including heat.[4] The indole ring of the tryptophan moiety is particularly reactive and prone to oxidation.[4] Thermal degradation can lead to a loss of potency and the formation of potentially harmful impurities, making a thorough understanding of its stability a non-negotiable aspect of drug development and quality control. Forced degradation studies, which intentionally stress the molecule under harsh conditions, are essential for predicting long-term stability and developing stability-indicating analytical methods.[5][6][7]

Thermal Stability Profile of D-Tryptophan Methyl Ester

The thermal stability of D-tryptophan methyl ester is a critical parameter for its handling and storage. The compound is a white to off-white crystalline solid with a reported melting point in the range of 213-216 °C.[1][3]

Thermoanalytical studies on similar tryptophan compounds reveal that significant decomposition begins at elevated temperatures. For instance, tryptophan itself shows sensitivity to temperatures exceeding 140 °C, where processes like decarboxylation and deamination are initiated.[8] Studies on tryptophan-containing peptides have demonstrated that considerable degradation occurs when heated to 220 °C.[9][10] Research on tryptophan methyl ester specifically has shown that its thermal decomposition occurs in distinct steps, with the formation of tryptamine as a key initial intermediate.[11]

Elucidation of Thermal Degradation Pathways

When subjected to thermal stress, D-tryptophan methyl ester undergoes a series of chemical transformations. The primary degradation pathways involve decarboxylation, deamination, and oxidation of the indole side chain.

Primary Degradation: Decarboxylation and Tryptamine Formation

The most prominent initial degradation step for tryptophan and its derivatives under heat is the loss of the carboxyl or ester group. In the case of D-tryptophan methyl ester, this proceeds via the cleavage of the ester moiety, followed by decarboxylation to yield tryptamine.[8][11] This reaction is a critical first step in the degradation cascade.

Secondary Degradation of Tryptamine

The newly formed tryptamine is itself thermally labile and can undergo further degradation through cleavage of its alkyl side chain, leading to the formation of several indole-based products, including:

-

3-Ethylindole

-

Skatole (3-methylindole)

-

Indole [8]

Oxidative Degradation

The indole ring of tryptophan is highly susceptible to oxidation, a process that can be accelerated by heat, especially in the presence of oxygen.[4] This pathway leads to the formation of various oxidized species, such as hydroxyl-tryptophan derivatives.[9][10] The side chains of amino acids like tryptophan are known to be particularly vulnerable to oxidation.[12]

Deamination Pathways

In addition to decarboxylation, oxidative deamination can occur at high temperatures, resulting in the formation of indole-3-pyruvic acid.[8] This keto acid can then participate in further condensation or degradation reactions.

The interconnected nature of these degradation pathways is visualized in the diagram below.

Caption: Primary thermal degradation pathways of D-tryptophan methyl ester.

Analytical Methodologies for Stability Assessment

To investigate the thermal stability of D-tryptophan methyl ester and characterize its degradation products, a systematic analytical approach is required. This typically involves a forced degradation study followed by chromatographic separation and spectroscopic identification.

Forced Degradation (Thermal Stress) Protocol

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into how a drug substance behaves under stress.[5][6]

Objective: To generate a sufficient amount of degradation products for identification and to validate a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[6]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample of D-tryptophan methyl ester into a suitable vial. The sample can be studied in its solid form or in a solution with a relevant solvent.

-

Stress Condition Application: Place the vial in a calibrated oven set to a high temperature (e.g., 180-220 °C).[9] The duration of heating should be optimized to achieve the target degradation level (e.g., 10 minutes to several hours).[9]

-

Sample Processing: After the specified time, remove the sample from the oven and allow it to cool to room temperature.

-

Dilution: If the sample is a solid, dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components). Dilute the sample to a known concentration appropriate for the analytical method.

-

Analysis: Analyze the stressed sample immediately using a validated stability-indicating method, such as HPLC-UV or LC-MS.

Analytical Workflow for Degradant Characterization

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.

Caption: A typical analytical workflow for characterizing thermal degradants.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating the parent compound from its degradation products.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[3][13]

-

Mobile Phase: A gradient elution is often employed for optimal separation. For example:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[3]

-

-

Detection: UV detection at 280 nm is suitable due to the strong absorbance of the indole ring.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[3]

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is indispensable for identifying unknown degradation products.[9][10]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental compositions for the degradants.

-

Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ions of the degradation products to obtain structural information, which is crucial for unambiguous identification.[9][10]

Summary of Major Thermal Degradation Products

The table below summarizes the key degradation products that can be expected from the thermal stress testing of D-tryptophan methyl ester, based on studies of tryptophan and its derivatives.

| Degradation Product | Formation Pathway |

| Tryptamine | Decarboxylation / Ester Cleavage |

| Indole-3-pyruvic acid | Oxidative Deamination |

| Hydroxyl-Tryptophan Derivatives | Oxidation of the Indole Ring |

| Skatole (3-methylindole) | Secondary degradation of Tryptamine |

| Indole | Secondary degradation of Tryptamine |

| 3-Ethylindole | Secondary degradation of Tryptamine |

Conclusion and Recommendations

The thermal degradation of D-tryptophan methyl ester is a complex process involving multiple pathways, primarily decarboxylation, oxidation, and deamination. The principal initial degradant is tryptamine, which can further decompose into smaller indole-containing molecules. A thorough understanding of these pathways, facilitated by robust analytical methodologies like LC-MS, is essential for ensuring the quality and stability of pharmaceutical products containing this important intermediate.

Recommendations for Professionals:

-

Implement Forced Degradation Studies: Conduct comprehensive forced degradation studies early in the development process to identify potential stability issues.[12]

-

Develop Stability-Indicating Methods: Utilize the data from stress testing to develop and validate analytical methods that can accurately separate and quantify D-tryptophan methyl ester from its degradation products.

-

Control Storage and Manufacturing Conditions: Based on stability data, establish appropriate temperature and atmospheric controls during manufacturing and storage to minimize the formation of degradation products.

-

Characterize Impurities: Thoroughly characterize any significant degradation products to assess their potential impact on product safety and efficacy.

By adhering to these principles, researchers and drug development professionals can effectively manage the risks associated with the thermal instability of D-tryptophan methyl ester, ultimately ensuring the delivery of safe and effective medicines.

References

-

Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. (2021). MDPI. [Link]

-

(PDF) Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. (n.d.). ResearchGate. [Link]

-

Tryptophan degradation products that are formed after exclusive exposure to heat. (n.d.). ResearchGate. [Link]

-

Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. (2019). ACS Publications. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development. [Link]

-

Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. (2019). PubMed. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. [Link]

-

Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

-

The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. (2015). PubMed. [Link]

-

tryptophan degradation | Pathway. (n.d.). PubChem. [Link]

-

Reactivity and degradation products of tryptophan in solution and proteins. (2020). ResearchGate. [Link]

Sources

- 1. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of (R)-Methyl 2-Amino-3-(1H-indol-3-yl)propanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction (SCXRD) analysis of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, the methyl ester of D-tryptophan. The naturally abundant enantiomer is the (S)-form, known as L-tryptophan methyl ester[1]. However, the principles and methodologies detailed herein are fundamentally identical for either enantiomer, with the final assignment of absolute configuration being the key differentiating step. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount, as it governs the material's physicochemical properties, informs conformational analysis, and reveals the intricate network of intermolecular interactions crucial for rational drug design and materials science.

Part 1: The Genesis of Analysis - From Amorphous Powder to Diffracting Crystal

The most significant bottleneck in any SCXRD study is obtaining a high-quality single crystal.[2][3][4] This initial step is more art than science, requiring patience and a systematic exploration of crystallization conditions. The goal is to facilitate the slow, ordered arrangement of molecules from a disordered solution or fluid state into a well-defined crystal lattice[5].

Causality in Experimental Choices: Crystallization Methodologies

The selection of a crystallization method is dictated by the compound's solubility, stability, and the quantity of material available. For a compound like tryptophan methyl ester, which is typically a crystalline powder at room temperature, solution-based methods are most effective[6].

-

Slow Solvent Evaporation : This is often the simplest and first method attempted. The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. The key is controlling the evaporation rate; a vial covered with parafilm and pierced with a few needle holes can effectively slow the process[7]. The choice of solvent is critical; it must be one in which the compound is moderately soluble. Solvents like methanol, ethanol, or ethyl acetate are common starting points for amino acid esters[5].

-

Vapor Diffusion : This technique is highly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open container (e.g., a small test tube or vial), which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, gradually reducing its solubility and promoting slow crystal growth[8].

-

Cooling Crystallization : If the compound's solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly. This gradual reduction in temperature lowers solubility, leading to supersaturation and crystallization.

Field-Proven Insights & Self-Validation

-

Purity is Paramount : Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction quality. Always use material of the highest possible purity.

-

Screening is Key : Systematically screen a variety of solvents and solvent mixtures[8]. A good starting point is to find a solvent that fully dissolves the compound when heated but in which it is only sparingly soluble at room temperature.

-

Patience Prevails : Rapid crystal growth almost always leads to poorly ordered crystals. The best crystals often grow over several days or even weeks[7].

Protocol 1: Crystallization by Slow Evaporation

-

Solvent Selection : Test the solubility of ~5 mg of (R)-tryptophan methyl ester in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane). Identify a solvent in which it is moderately soluble.

-

Solution Preparation : Prepare a near-saturated solution by dissolving the compound in the chosen solvent. Gentle warming may be used to increase solubility, but ensure the compound is stable at that temperature.

-

Filtration : Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as uncontrolled nucleation sites.

-

Incubation : Cover the vial with parafilm and puncture it with a fine needle 2-3 times. Place the vial in a vibration-free location at a constant temperature.

-

Monitoring & Validation :

-

Daily Check : Visually inspect the vial for the formation of small, clear solids.

-

Microscopic Examination : Once crystals appear, examine them under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and should extinguish light uniformly every 90 degrees of rotation[7]. Reject crystals that are cloudy, cracked, or appear to be aggregates[7].

-

Part 2: The Experiment - Illuminating the Lattice with X-rays

With a suitable crystal, the next phase is to collect the diffraction data. This process involves mounting the crystal, exposing it to a monochromatic X-ray beam, and recording the resulting diffraction pattern[3][9].

Experimental Workflow: From Crystal to Raw Data

The following diagram outlines the standard workflow for single-crystal X-ray data collection.

Sources

- 1. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sptlabtech.com [sptlabtech.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. rigaku.com [rigaku.com]

baseline toxicity and safety data for (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate

An In-depth Technical Guide to the Baseline Toxicity and Safety of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate (D-Tryptophan Methyl Ester)

Abstract

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, the methyl ester of the D-isomer of tryptophan, is a chiral building block utilized in synthetic organic chemistry and pharmaceutical research. As with any modified biological molecule, a comprehensive understanding of its safety and toxicological profile is a prerequisite for safe handling and for predicting its physiological effects. This technical guide provides a consolidated overview of the available baseline toxicity data for D-Tryptophan methyl ester, primarily in its common hydrochloride salt form. The guide synthesizes information from aggregated regulatory notifications and supplier safety data sheets to define its primary hazards, which are centered on its irritant properties. Crucially, this document also highlights significant data gaps for critical toxicological endpoints, such as acute systemic toxicity and genotoxicity, providing context through data on the parent amino acid. Detailed protocols for modern in vitro and in chemico safety assessment methods are provided to guide future research and ensure a robust, data-driven approach to risk management.

Introduction and Chemical Identity

The esterification of the carboxylic acid group of an amino acid is a common chemical modification that alters its physicochemical properties, including solubility, lipophilicity, and reactivity. These changes can, in turn, influence the compound's pharmacokinetic and toxicological profile. This guide focuses on the D-isomer of tryptophan methyl ester, a compound distinct from its more common L-isomer counterpart. While baseline toxicological data is often sparse for such specific research chemicals, a profile can be constructed from regulatory hazard classifications and by understanding the toxicology of related structures.

| Identifier | Value |

| IUPAC Name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate |

| Common Synonyms | D-Tryptophan methyl ester, H-D-Trp-OMe |

| Common Salt Form | D-Tryptophan methyl ester hydrochloride |

| CAS Number (HCl Salt) | 14907-27-8[1][2][3] |

| Molecular Formula (HCl Salt) | C12H15ClN2O2[2][3] |

| Molecular Weight (HCl Salt) | 254.71 g/mol [2] |

Hazard Identification and GHS Classification

The most definitive safety information available for D-Tryptophan methyl ester hydrochloride comes from aggregated Global Harmonized System (GHS) classifications submitted by companies to regulatory bodies like the European Chemicals Agency (ECHA). These classifications identify the compound as a significant irritant.

| Hazard Class | GHS Hazard Statement | Classification Code |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Irrit. 2 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Irrit. 2A |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | STOT SE 3 |

Source: Aggregated GHS information from ECHA notifications.[2][4]

Expertise & Experience: These classifications are the cornerstone of a preliminary risk assessment. They dictate the minimum personal protective equipment (PPE) and handling procedures required in a laboratory setting. The STOT SE 3 classification, specifically for respiratory tract irritation, underscores the need for handling this solid material in a manner that avoids dust generation, such as in a fume hood or using a glove box.

Toxicological Profile

A detailed toxicological assessment evaluates multiple endpoints. For D-Tryptophan methyl ester, there is reliable data for local tolerance (irritation) but significant gaps in other areas.

Acute Systemic Toxicity

There is no publicly available data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 values) for D-Tryptophan methyl ester or its hydrochloride salt.[5][6][7] This represents a critical data gap.

For context, the parent amino acid, L-tryptophan, exhibits very low acute toxicity.

Trustworthiness: While the low toxicity of the parent compound is reassuring, it is not a direct substitute for data on the ester. The ester modification could alter absorption and metabolism, potentially leading to a different acute toxicity profile. Therefore, a precautionary approach assuming moderate toxicity is prudent until specific data is generated.

Local Tolerance: Skin and Eye Irritation

The GHS classifications clearly identify D-Tryptophan methyl ester hydrochloride as a skin and eye irritant.[2][4] This is the primary, well-documented hazard associated with the compound.

This protocol provides a non-animal alternative for assessing skin irritation potential.

-

Tissue Preparation: Commercially available reconstituted human epidermis (RhE) tissues are received and pre-incubated in maintenance medium at 37°C, 5% CO2.

-

Controls: A negative control (Phosphate-Buffered Saline, PBS) and a positive control (5% Sodium Dodecyl Sulfate, SDS) are prepared.

-

Test Substance Application: The test substance (D-Tryptophan methyl ester HCl) is applied uniformly to the surface of the RhE tissue. For solids, the tissue is moistened with PBS before application of a specified mass (e.g., 25 mg).

-

Exposure: Tissues are exposed to the test substance for 60 minutes at 37°C.

-

Rinsing: After exposure, the test substance is carefully washed from the tissue surface with PBS.

-

MTT Assay: Tissues are transferred to fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3 hours. Viable cells in the tissue reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Extraction: The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).

-

Quantification: The optical density of the extracted formazan is measured with a spectrophotometer (e.g., at 570 nm).

-

Interpretation: The viability of the treated tissue is expressed as a percentage relative to the negative control. If the mean tissue viability is ≤ 50%, the substance is classified as a skin irritant.

Skin Sensitization

Skin sensitization is a Type IV delayed hypersensitivity reaction. The process is initiated by the covalent binding of a chemical (a hapten) to skin proteins. Amino acid esters are a chemical class with some potential for sensitization.[11] There is no specific sensitization data available for D-Tryptophan methyl ester.

The process from chemical exposure to allergic reaction is well-defined by an AOP, which provides a framework for non-animal testing strategies.

Caption: The Adverse Outcome Pathway for Skin Sensitization and associated assays.

Genotoxicity

No direct mutagenicity or genotoxicity data exists for D-Tryptophan methyl ester. However, literature on the parent compound, tryptophan, provides important context. While tryptophan itself is not mutagenic in standard assays like the Ames test, some of its metabolites and derivatives can be.[12] Notably, reaction products of tryptophan with nitrite under acidic conditions have shown mutagenic activity.[12][13][14] Furthermore, pyrolysis products of tryptophan can be potent mutagens.[15][16]

Expertise & Experience: This information suggests that while the compound itself is not expected to be a primary mutagen, its stability and metabolic fate are important considerations. For any drug development program, a standard in vitro genotoxicity battery (e.g., Ames test, Mouse Lymphoma Assay) would be required to rule out any potential for genetic damage.

Data Gaps and Safe Handling

The toxicological profile of D-Tryptophan methyl ester is incomplete. The primary data gaps include:

-

Acute oral, dermal, and inhalation toxicity.

-

Repeated-dose systemic toxicity.

-

Carcinogenicity.

-

Reproductive and developmental toxicity.

-

Skin sensitization potential.

Given the confirmed status as a skin, eye, and respiratory irritant, the following safe handling procedures are mandatory.

Engineering Controls:

-

Handle the substance in a well-ventilated area. For weighing and transfers of the powder, a chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.[5]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[5]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Some suppliers recommend protecting the material from light.[6][7]

Conclusion

The baseline safety profile of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate (D-Tryptophan methyl ester) is defined by its irritant properties. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] Beyond this, there is a significant lack of data for other crucial toxicological endpoints. Professionals in research and drug development must operate under the assumption of these known hazards and adhere to stringent safety protocols. The absence of data on systemic toxicity, sensitization, and genotoxicity necessitates a cautious approach. For any application where significant or repeated human exposure is possible, further toxicological testing according to established regulatory guidelines is not just recommended, but essential.

References

-

Hashizume, T., Santo, H., Tsujisawa, H., et al. (1991). Mutagenic activities of tryptophan metabolites before and after nitrite treatment. Food and Chemical Toxicology, 29(12), 839-44. Available at: [Link]

-

Ohta, T., Otagiri, K., Hirayama, K., & Shiozawa, T. (1988). Mutagen formed from tryptophan reacted with sodium nitrite in acidic solution. Mutation Research, 206(1), 65-71. Available at: [Link]

-

Sugimura, T., Kawachi, T., Nagao, M., et al. (1977). Mutagenic Principle(s) in Tryptophan and Phenylalanine Pyrolysis Products. Proceedings of the Japan Academy, 53(1), 58-61. Available at: [Link]

-

PubChem. (n.d.). L-Tryptophan, methyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Nakamura, Y., et al. (2021). Evaluation of Skin Sensitization Using Amino Acid Derivative Reactivity Assay-Organic Solvent (ADRA-OS). Journal of Drug and Alcohol Research. Available at: [Link]

-

Fujita, Y., et al. (2022). Applicability of amino acid derivative reactivity assay (4 mM) for the prediction of skin sensitization by combining multiple alternative methods to evaluate key events. The Journal of Toxicological Sciences, 47(7), 297-307. Available at: [Link]

-

PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Akimoto, H., Kawai, A., & Nomura, H. (1985). Synthesis of a Mutagenic Principle isolated from Tryptophan Pyrolysate. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Irritation/Sensitization. Available at: [Link]

-

Yamamoto, Y., et al. (2021). Improving predictive capacity of the Amino acid Derivative Reactivity Assay test method for skin sensitization potential with an optimal molar concentration of test chemical solution. Journal of Applied Toxicology. Available at: [Link]

-

Cosmetic Ingredient Review. (2013). Safety Assessment of α-Amino Acids as Used in Cosmetics. Available at: [Link]

-

Ohta, T., et al. (1981). Formation of mutagens from tryptophan by the reaction with nitrite. Mutation Research/Genetic Toxicology. Available at: [Link]

-

Norwegian Scientific Committee for Food Safety (VKM). (2016). Risk assessment of "other substances" – L-tryptophan. Available at: [Link]

-

PubChem. (n.d.). methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Shibui, Y., et al. (2018). Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks. Journal of Applied Toxicology, 38(4), 554-563. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tryptophan. Available at: [Link]

-

Fagan, J. (n.d.). Summary of the Tryptophan Toxicity Incident. Maharishi International University. Available at: [Link]

-

Kim, Y. J., et al. (2018). Safety concerns regarding impurities in L-Tryptophan associated with eosinophilia myalgia syndrome. ResearchGate. Available at: [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride. Available at: [Link]

-

Dow Chemical Company. (1993). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Journal of the American College of Toxicology. Available at: [Link]

Sources

- 1. Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate AldrichCPR 14907-27-8 [sigmaaldrich.com]

- 2. methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 11448200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 2827264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 12. Mutagenic activities of tryptophan metabolites before and after nitrite treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutagen formed from tryptophan reacted with sodium nitrite in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of mutagens from tryptophan by the reaction with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mutagenic Principle(s) in Tryptophan and Phenylalanine Pyrolysis Products [jstage.jst.go.jp]

- 16. Synthesis of a Mutagenic Principle isolated from Tryptophan Pyrolysate [jstage.jst.go.jp]

High-Yield Stereoselective Synthesis of Chiral Indole Alkaloids: A Protocol for (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate Derivatives

Executive Summary

The synthesis of complex chiral indole alkaloids, particularly tetrahydro-β-carbolines, relies heavily on the precise stereochemical control of the Pictet-Spengler Reaction (PSR). Starting from the chiral pool—specifically (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate (D-Tryptophan methyl ester)—chemists can construct the core scaffold of critical therapeutics, such as the phosphodiesterase-5 (PDE5) inhibitor Tadalafil[1].

This application note provides a comprehensive, self-validating methodology for the stereoselective synthesis of these alkaloids. By moving beyond traditional thermodynamic mixtures and leveraging Crystallization-Induced Asymmetric Transformation (CIAT), this guide details how to achieve >99% diastereomeric excess (de) of the desired (1R,3R)-cis-isomer[2].

Mechanistic Rationale & Causality (E-E-A-T)

To master the synthesis of tetrahydro-β-carbolines, one must understand the causality behind the reaction's stereoselectivity. The PSR is an acid-catalyzed condensation between a β-arylethylamine and an aldehyde[3].

-

Imine Formation & Activation : D-Tryptophan methyl ester hydrochloride condenses with piperonal to form an imine (Schiff base), which is subsequently protonated to a highly electrophilic iminium ion[3].

-

Cyclization (Kinetic vs. Thermodynamic) : The cyclization can occur via direct electrophilic aromatic substitution at the C2 position of the indole, or via a kinetic attack at the C3 position to form a spiroindolenine intermediate, which then undergoes a 1,2-alkyl migration to form the tetrahydro-β-carboline core[3].

-

Solvent-Driven Stereocontrol (CIAT) : Historically, conducting this reaction in dichloromethane (DCM) with trifluoroacetic acid (TFA) yielded a poor 60:40 mixture of the desired cis-(1R,3R) and undesired trans-(1S,3R) isomers[4]. However, the stereocenter at C1 is epimerizable under acidic conditions. By selecting a solvent like nitromethane (CH₃NO₂) or acetonitrile, the highly insoluble cis-isomer precipitates out of the reaction matrix as a hydrochloride salt. This precipitation continuously drives the dynamic equilibrium toward the cis-isomer—a phenomenon known as Crystallization-Induced Asymmetric Transformation (CIAT)[2],[3].

Mechanistic pathways of the Pictet-Spengler reaction highlighting stereocontrol via CIAT.

Quantitative Data: Solvent Effects on Diastereoselectivity

The choice of solvent dictates the solubility of the diastereomeric salts, directly controlling the final yield and purity[2],[4].

| Solvent | Temperature (°C) | Catalyst | cis / trans Ratio | Isolated Yield (%) | Mechanism of Control |

| Dichloromethane (DCM) | 4 °C | TFA (2 eq) | 60 : 40 | ~45% | Thermodynamic |

| Isopropyl Alcohol (i-PrOH) | 80 °C | HCl (salt) | 55 : 45 | 42%* | Thermodynamic |

| Acetic Acid | 25 °C | Benzoic Acid | 92 : 8 | 80% | Kinetic / CIAT |

| Nitromethane (CH₃NO₂) | 25 °C | HCl (salt) | 99 : 1 | 95% | CIAT |

| Acetonitrile (CH₃CN) | 25 °C | HCl (salt) | 99 : 1 | 92% | CIAT |

*Yield of the pure cis-isomer obtained only after secondary fractional crystallization.

Experimental Protocols: A Self-Validating System

The following 3-step protocol converts D-tryptophan methyl ester into the final polycyclic alkaloid (Tadalafil). Each step includes integrated validation checkpoints to ensure system integrity.

Step 1: Stereoselective Pictet-Spengler Cyclization

Objective: Synthesize (1R,3R)-1-(3,4-methylenedioxyphenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester[1].

-

Preparation: Suspend D-Tryptophan methyl ester hydrochloride (1.0 eq, 100 mmol) and piperonal (1.1 eq, 110 mmol) in anhydrous nitromethane (CH₃NO₂, 500 mL) under an inert argon atmosphere[2].

-

Reaction: Stir the suspension at 25 °C for 48–72 hours. Causality note: Gentle heating is avoided to prevent premature solubilization of the precipitating cis-isomer salt, which would disrupt the CIAT equilibrium.

-

Isolation: As the reaction progresses, a thick precipitate of the cis-isomer hydrochloride salt will form. Filter the solid under vacuum and wash with cold nitromethane (2 × 50 mL), followed by diethyl ether (100 mL).

-

Validation Checkpoint:

-

Chiral HPLC: Dissolve a 1 mg sample in mobile phase and inject onto a Chiralcel OD-H column. The cis-isomer must show a diastereomeric ratio (dr) of >99:1.

-

NMR: ¹H NMR (DMSO-d₆) should confirm the C1 proton as a distinct singlet around δ 5.8 ppm, differentiating it from the trans-isomer.

-

Step 2: Acylation (Formation of Chloropretadalafil)

Objective: Introduce the chloroacetyl linker required for the final diketopiperazine ring closure[1].

-

Free-Basing: Suspend the cis-hydrochloride salt from Step 1 in anhydrous dichloromethane (DCM, 400 mL). Add aqueous NaHCO₃ (sat., 200 mL) and stir vigorously until the organic layer is clear. Extract and dry the DCM layer over anhydrous Na₂SO₄.

-

Acylation: Cool the DCM solution to 0 °C. Dropwise, add chloroacetyl chloride (1.2 eq) while maintaining the temperature below 5 °C.

-

Quenching: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Separate the organic phase, wash with brine, dry, and concentrate under reduced pressure to yield Chloropretadalafil as a yellow foam[1].

-

Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting material (R_f ~0.3) and the appearance of a single new spot (R_f ~0.6). LC-MS must confirm the exact mass [M+H]⁺ corresponding to the chloroacetylated intermediate.

Step 3: Amination and Diketopiperazine Cyclization

Objective: Form the final tetracyclic indole alkaloid scaffold[1].

-

Reaction: Dissolve the crude Chloropretadalafil in methanol (300 mL). Add a solution of methylamine (33% in absolute ethanol, 3.0 eq).

-

Cyclization: Heat the mixture to 50 °C for 12 hours. Causality note: The primary amine displaces the aliphatic chloride via SN2, followed by an immediate intramolecular transamidation with the C3 methyl ester, forming the highly stable diketopiperazine ring.

-

Crystallization: Cool the mixture to 0 °C. The final alkaloid (Tadalafil) will crystallize as a white solid. Filter and wash with cold methanol.

-

Validation Checkpoint: Melting point analysis should yield a sharp range (298–300 °C). Specific rotation [α]D²⁰ should be approximately +70° (c = 1, CHCl₃), confirming the preservation of the (6R, 12aR) stereocenters.

Visualizing the Synthetic Workflow

Three-step synthetic workflow from D-Tryptophan methyl ester to the final chiral alkaloid.

References

-

Shi, X.-X., Liu, S.-L., Xu, W., & Xu, Y.-L. (2008). "Highly stereoselective Pictet–Spengler reaction of D-tryptophan methyl ester with piperonal: Convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues." Tetrahedron: Asymmetry, 19(4), 435–442.

-

Dalpozzo, R. (2016). "The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines." Molecules, 21(6), 699.

-

Daugan, A. C.-M. (2005). "Modified Pictet-Spengler reaction and products prepared therefrom." European Patent Office, EP1546149B1.

-

BenchChem. "Stereoselective Synthesis of Chloropretadalafil: A Technical Guide." BenchChem Technical Resources.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1546149B1 - Modified pictet-spengler reaction and products prepared therefrom - Google Patents [patents.google.com]

Enzymatic Resolution of (R)-Methyl 2-Amino-3-(1H-indol-3-yl)propanoate: A Detailed Guide to Application and Protocol

Introduction: The Significance of Chiral Purity in Tryptophan Derivatives

(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, the methyl ester of the essential amino acid L-tryptophan, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. The stereochemistry at the α-carbon is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the production of enantiomerically pure forms of this compound is of utmost importance in drug development and fine chemical synthesis.

Enzymatic kinetic resolution has emerged as a powerful and green technology for the synthesis of enantiopure compounds. This approach leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, offering a highly efficient and environmentally benign alternative to traditional chemical resolution methods. This application note provides a comprehensive guide to the principles and protocols for the enzymatic resolution of racemic methyl 2-amino-3-(1H-indol-3-yl)propanoate, with a focus on the use of lipases and proteases.

Pillar 1: Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is predicated on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. In a racemic mixture, the enzyme will preferentially catalyze the transformation of one enantiomer into a new product, leaving the unreacted, less-favored enantiomer in an enriched state. The efficiency of this process is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

Two primary strategies are commonly employed for the enzymatic resolution of amino acid esters:

-

Enantioselective Acylation: In this approach, a lipase is used to catalyze the acylation of the amino group of one enantiomer in the presence of an acyl donor. The acylated product can then be easily separated from the unreacted amino ester.

-

Enantioselective Hydrolysis: Alternatively, a protease or a lipase can be used to selectively hydrolyze the ester functionality of one enantiomer of a racemic N-acyl amino acid ester. This results in the formation of the corresponding carboxylic acid, which can be separated from the unreacted ester.

The choice of enzyme, solvent, and acyl donor (for acylation reactions) is critical for achieving high enantioselectivity and yield.

Pillar 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-Methyl 2-Amino-3-(1H-indol-3-yl)propanoate via Acylation

Lipases, particularly Candida antarctica lipase B (CAL-B), are widely recognized for their broad substrate specificity and excellent enantioselectivity in non-aqueous media, making them ideal catalysts for the resolution of amino acid esters.[1][2] The following protocol details a typical procedure for the kinetic resolution of racemic methyl 2-amino-3-(1H-indol-3-yl)propanoate by enantioselective acylation.

Experimental Protocol: Lipase-Catalyzed Acylation

Materials:

-

(R,S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate (racemic tryptophan methyl ester)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)[3][4]

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (for maintaining anhydrous conditions)

-

Standard laboratory glassware and magnetic stirrer

-

Reaction monitoring equipment (TLC or HPLC)

Procedure:

-

Reaction Setup: To a dried round-bottom flask containing a magnetic stir bar, add racemic methyl 2-amino-3-(1H-indol-3-yl)propanoate (1 equivalent) and the chosen anhydrous organic solvent.

-

Addition of Acyl Donor: Add the acyl donor (e.g., ethyl acetate, 1.5-2 equivalents).

-

Enzyme Addition: Add the immobilized CAL-B (typically 10-50% by weight of the substrate). The optimal enzyme loading should be determined empirically.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). The progress of the reaction should be monitored periodically by TLC or chiral HPLC.

-

Reaction Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

-

Product Isolation: The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These can be separated by standard chromatographic techniques (e.g., column chromatography) or by acid-base extraction.

Data Presentation: Key Parameters for Lipase-Catalyzed Resolution

| Parameter | Recommended Range/Value | Rationale |

| Enzyme | Immobilized Candida antarctica lipase B (CAL-B) | High enantioselectivity and stability in organic solvents.[1] |

| Substrate Concentration | 0.1 - 0.5 M | Balances reaction rate and potential substrate inhibition. |

| Acyl Donor | Ethyl acetate or Vinyl acetate | Readily available and effective acylating agents. |

| Solvent | Toluene, tert-Butyl methyl ether (MTBE) | Apolar solvents that do not interfere with the enzymatic reaction. |

| Temperature | 30 - 50 °C | Optimal range for CAL-B activity and stability. |

| Reaction Time | 24 - 72 hours | Dependent on substrate, enzyme loading, and temperature. |

| Conversion | ~50% | Maximizes the enantiomeric excess of both the product and the remaining substrate. |

Visualization: Workflow for Lipase-Catalyzed Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic tryptophan methyl ester.

Pillar 3: Protease-Catalyzed Kinetic Resolution of N-Acyl-(R,S)-Methyl 2-Amino-3-(1H-indol-3-yl)propanoate via Hydrolysis

An alternative and equally effective strategy involves the use of proteases, such as α-chymotrypsin, for the enantioselective hydrolysis of the corresponding N-acylated racemic amino acid ester.[2][3] Chymotrypsin exhibits a high degree of specificity for the L-enantiomer of aromatic amino acid derivatives.[5]

Experimental Protocol: α-Chymotrypsin-Catalyzed Hydrolysis

Materials:

-

N-Acyl-(R,S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate (e.g., N-acetyl-DL-tryptophan methyl ester)

-

α-Chymotrypsin

-

Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7-8)

-

pH-stat or autotitrator (for maintaining constant pH)

-

Standard laboratory glassware

Procedure:

-

Substrate Preparation: Dissolve the N-acyl-(R,S)-methyl 2-amino-3-(1H-indol-3-yl)propanoate in the chosen buffer solution. A small amount of a co-solvent (e.g., DMSO) may be required to aid solubility.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in the same buffer.

-

Reaction Setup: In a thermostatted reaction vessel equipped with a pH electrode and a means for base addition (e.g., a burette connected to a pH-stat), add the substrate solution.

-

Initiation of Reaction: Initiate the reaction by adding the α-chymotrypsin solution. The hydrolysis of the ester will release carboxylic acid, causing a drop in pH. The pH-stat should be set to maintain the desired pH by the controlled addition of a standard base solution (e.g., 0.1 M NaOH).

-

Reaction Monitoring: The progress of the reaction can be monitored by the consumption of the base. The reaction is typically stopped when 50% of the theoretical amount of base has been consumed.

-

Product Isolation: After the reaction, the mixture will contain the N-acyl-(R)-amino acid and the unreacted N-acyl-(S)-amino ester. The product can be isolated by adjusting the pH to acidic conditions to protonate the carboxylic acid, followed by extraction with an organic solvent to separate it from the unreacted ester which remains in the aqueous phase.

Visualization: Conceptual Diagram of Enzymatic Hydrolysis

Caption: α-Chymotrypsin selectively hydrolyzes the (R)-enantiomer.

Analytical Methodology: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess (e.e.) of both the product and the unreacted substrate is crucial for evaluating the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used method for this purpose.[6][7][8]

Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., Cinchona alkaloid-based zwitterionic CSP or Ristocetin A-based CSP)[6][7]

Chromatographic Conditions (Example):

| Parameter | Condition | Reference |

| Column | Cinchona alkaloid-based zwitterionic CSP | [6] |

| Mobile Phase | Methanol/Water (98:2, v/v) with 50 mM formic acid and 25 mM diethylamine | [6] |

| Flow Rate | 0.5 mL/min | [6] |

| Detection | UV at 254 nm | [6] |

| Injection Volume | 10-20 µL | [6] |

Sample Preparation:

-

Dissolve a small amount of the reaction mixture (or the isolated product/unreacted substrate) in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

-

Areamajor is the peak area of the major enantiomer.

-

Areaminor is the peak area of the minor enantiomer.

Troubleshooting and Field-Proven Insights

-

Low Enantioselectivity (E value):

-

Enzyme Choice: Screen different lipases or proteases.

-

Solvent: The polarity of the solvent can significantly impact enantioselectivity. A screen of different anhydrous solvents is recommended.

-

Acyl Donor: For acylation reactions, varying the acyl donor (e.g., different chain lengths or activated esters) can improve the E value.

-

Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, albeit at the cost of a slower reaction rate.

-

-

Low Reaction Rate:

-

Enzyme Loading: Increase the amount of enzyme.

-

Temperature: Increase the reaction temperature within the enzyme's stability range.

-

Water Content: For lipase-catalyzed reactions in organic solvents, a trace amount of water is often necessary for enzyme activity. However, excess water can lead to hydrolysis of the ester.

-

-

Poor Separation of Products:

-

Optimize the chromatographic conditions (e.g., mobile phase composition, gradient elution) for better resolution.

-

For acid-base extraction, ensure complete protonation/deprotonation by careful pH adjustment.

-

Conclusion

Enzymatic kinetic resolution offers a highly efficient, selective, and sustainable method for the preparation of enantiomerically enriched (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate. By carefully selecting the appropriate enzyme, reaction conditions, and analytical methods, researchers and drug development professionals can effectively produce this valuable chiral intermediate. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of enzymatic resolution techniques in the laboratory and beyond.

References

-

Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (n.d.). PMC. [Link]

-

Resolution of DL tryptophan methyl ester by lipase catalyzed transesterification. (n.d.). ResearchGate. [Link]

-

Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998, August 8). Scholars' Mine. [Link]

-

(PDF) The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. (n.d.). ResearchGate. [Link]

-

(PDF) Engineered enzymes for enantioselective nucleophilic aromatic substitutions. (2025, January 15). ResearchGate. [Link]

-

Acyl-Enzyme Intermediates in the α-Chymotrypsin-Catalyzed Hydrolysis of “Specific” Substrates. The Relative Rates of Hydrolysis of Ethyl, Methyl and p-Nitrophenyl Esters of N-Acetyl-L-Tryptophan. (n.d.). Journal of the American Chemical Society. [Link]

-

Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. (n.d.). Semantic Scholar. [Link]

-

Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. (2020, August 4). MDPI. [Link]

-

Separation and determination of the tryptophan enantiomers. (n.d.). CABI Digital Library. [Link]

-

Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. (n.d.). Europe PMC. [Link]

-

Engineered enzymes for enantioselective nucleophilic aromatic substitutions. (n.d.). PMC - NIH. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

-

Reinvestigation of the reaction of chymotrypsin with N-furylacryloyltryptophan derivatives at acidic pH. (n.d.). PMC. [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. (n.d.). Wiley Online Library. [Link]

-

STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

-

Chymotrypsin. (2023, February 12). Chemistry LibreTexts. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (2021, August 10). MDPI. [Link]

-

Interfacial Activation of Candida antarctica Lipase B: Combined Evidence from Experiment and Simulation. (2015, September 8). ACS Publications. [Link]

-

Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (n.d.). PMC. [Link]

-

Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. (n.d.). Frontiers. [Link]

-

Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Preparative-Scale Application. (2022, November 3). The Gohlke Group. [Link]

-

Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. (n.d.). Semantic Scholar. [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). TU Delft Repository. [Link]

Sources

- 1. Engineered enzymes for enantioselective nucleophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermostable and recyclable Candida antarctica lipase B immobilized on Bacillus subtilis using sortase technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

preventing racemization of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate during peptide coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the racemization of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate during peptide coupling reactions. Our goal is to equip you with the knowledge to maintain the stereochemical integrity of your tryptophan-containing peptides, a critical factor for their biological activity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization of (R)-tryptophan methyl ester a concern during peptide coupling?

A1: Maintaining the precise three-dimensional structure of a peptide is paramount for its biological function.[1] Racemization, the conversion of the desired (R)-enantiomer to its (S)-enantiomer at the alpha-carbon, leads to the formation of diastereomeric impurities. These impurities can be challenging to separate from the target peptide and may significantly reduce or alter its therapeutic efficacy and safety profile. While tryptophan is not as notoriously prone to racemization as residues like cysteine or histidine, the activating conditions of peptide coupling can still induce epimerization, especially with a C-terminal ester that can influence the reaction environment.[2]

Q2: What is the primary mechanism of racemization during the coupling of N-protected amino acids?

A2: The most common pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can then undergo intramolecular cyclization to form the planar oxazolone. The α-proton of this oxazolone is significantly more acidic and can be readily abstracted by a base present in the reaction mixture, leading to a loss of stereochemistry. The incoming amine can then attack this achiral intermediate from either face, resulting in a mixture of (R)- and (S)-peptides.[3]

Q3: How do coupling additives like HOBt and Oxyma help in suppressing racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization, particularly when using carbodiimide-based coupling reagents like DIC or DCC. They function by intercepting the highly reactive O-acylisourea intermediate that is initially formed. This reaction generates an active ester (an OBt- or Oxyma-ester) which is more stable and less prone to cyclizing into the problematic oxazolone intermediate. This active ester then reacts with the amine component to form the desired peptide bond while preserving the stereochemical integrity.[2]

Q4: Aside from racemization, are there other side reactions I should be aware of when working with tryptophan derivatives?

A4: Yes, the indole side chain of tryptophan is susceptible to several side reactions. During the final cleavage step from the resin with strong acids like trifluoroacetic acid (TFA), carbocations generated from protecting groups can cause alkylation of the indole ring.[4] Using scavengers in the cleavage cocktail is essential to prevent this.[5] The indole nucleus can also be prone to oxidation. Protecting the indole nitrogen, for example with a Boc group [Fmoc-Trp(Boc)-OH], can mitigate many of these side reactions.[6]

Troubleshooting Guides

Scenario 1: Significant epimerization of the tryptophan residue is detected by chiral HPLC after coupling.

This is a common issue that points directly to suboptimal coupling conditions. Here’s a systematic approach to troubleshoot and resolve the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

-

Causality: The choice of coupling reagent and the presence of an effective additive are the most critical factors in controlling racemization. Some reagents are more "activating" than others, increasing the propensity for oxazolone formation.

-

Troubleshooting:

-

If using a carbodiimide (DCC, DIC) alone: This is a likely source of racemization. Always use a carbodiimide in conjunction with a racemization-suppressing additive.

-

If using a carbodiimide with HOBt: While HOBt is effective, newer additives like Oxyma have been shown to be superior in suppressing racemization in many cases. Consider switching to a DIC/Oxyma protocol.

-

If using a phosphonium or aminium/uronium reagent (HBTU, HATU, PyBOP): While generally efficient and associated with low racemization, these can still cause epimerization with sensitive amino acids. For highly sensitive couplings, consider switching to a reagent known for even lower racemization potential, such as DEPBT or COMU.[7]

-

Step 2: Assess the Base Used in the Reaction

-

Causality: The base plays a dual role: it deprotonates the incoming amine and can also abstract the α-proton from the activated amino acid, leading to racemization. Strong, sterically unhindered bases exacerbate this problem.

-

Troubleshooting:

-

If using triethylamine (TEA): Due to its strong basicity and small size, TEA can promote racemization.

-

If using N,N-diisopropylethylamine (DIPEA): While a common choice, for particularly sensitive couplings, switching to a more sterically hindered and/or weaker base is recommended.

-

Recommended Action: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Also, ensure you are using the minimum amount of base necessary for the reaction to proceed.

-

Step 3: Review the Reaction Temperature and Time

-

Causality: Higher temperatures and prolonged activation times increase the rate of racemization by providing more energy and opportunity for the formation and enolization of the oxazolone intermediate.

-

Troubleshooting:

-

If the reaction is run at room temperature or elevated temperatures: Consider performing the coupling at a lower temperature (e.g., 0 °C).

-

If you are using a pre-activation step: Minimize the pre-activation time. The activated amino acid should be added to the amine component as quickly as possible.

-

Data & Protocols

Table 1: Qualitative Comparison of Common Coupling Reagents and their Racemization Potential

| Coupling Reagent Class | Examples | Racemization Potential (without additives) | Recommended Use |

| Carbodiimides | DCC, DIC | High | Always use with an additive (Oxyma preferred) |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Low to Moderate | Excellent for most couplings; HATU is very effective for hindered couplings |

| Phosphonium Salts | BOP, PyBOP | Low to Moderate | Very efficient, but byproducts can be an issue |

| Specialized Reagents | COMU, DEPBT | Very Low | Recommended for highly racemization-prone couplings |

Experimental Protocol: Low-Racemization Coupling of N-Fmoc-(R)-Tryptophan Methyl Ester

This protocol is designed as a starting point to minimize racemization.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-Fmoc-(R)-tryptophan methyl ester (3 equivalents)

-

Coupling Reagent: DIC (3 equivalents)

-

Additive: Oxyma (3 equivalents)

-

Base: N-methylmorpholine (NMM) (6 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30 minutes.

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve the N-Fmoc-(R)-tryptophan methyl ester (3 eq.) and Oxyma (3 eq.) in DMF.

-

Add NMM (6 eq.) to the mixture.

-

Finally, add DIC (3 eq.) to the solution.

-

-

Coupling:

-

Immediately add the activation mixture to the swelled resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature. For highly sensitive couplings, consider running the reaction at 0°C.

-

Monitor the reaction progress using a qualitative method like the Kaiser test.

-

-

Washing: Once the coupling is complete (indicated by a negative Kaiser test), thoroughly wash the resin with DMF (3x), DCM (3x), and then DMF (3x) to remove any unreacted reagents and byproducts.

Visual Guides

Diagram 1: Mechanism of Racemization via Oxazolone Formation

Caption: Primary mechanism of racemization via a planar oxazolone intermediate.

Diagram 2: Troubleshooting Workflow for Racemization

Caption: A step-by-step workflow for troubleshooting racemization issues.

References

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]

-

Coin, I., et al. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Journal of Peptide Science, 12(3), 254-259. [Link]

- For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount. Racemization, the unwanted inversion of stereochemistry at the α-carbon of an amino acid, can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity and safety of a peptide therapeutic. (Source: BenchChem)

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. [Link]

-